molecular formula C8H6ClF3O B3031867 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene CAS No. 80054-80-4

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B3031867
CAS No.: 80054-80-4
M. Wt: 210.58 g/mol
InChI Key: WMVDOKLDWNIZFP-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the opposing para position. The trifluoroethoxy group is a strong electron-withdrawing substituent due to the electronegativity of fluorine atoms, rendering the aromatic ring highly electron-deficient. This electronic configuration enhances stability against electrophilic attack while increasing reactivity in nucleophilic substitution or coupling reactions. The compound’s molecular formula is C₈H₆ClF₃O, with a molecular weight of 210.58 g/mol (calculated).

Properties

IUPAC Name

1-chloro-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVDOKLDWNIZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548869
Record name 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80054-80-4
Record name 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 4-chlorophenol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic sites . The chloro group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Electronic Effects

  • Trifluoroethoxy (-OCH₂CF₃) vs. Trifluoromethoxy (-OCF₃) : The trifluoroethoxy group in the target compound has a longer alkyl chain, slightly reducing its electron-withdrawing strength compared to trifluoromethoxy (e.g., ). However, both groups significantly deactivate the benzene ring, directing reactions to meta/para positions .
  • Nitro (-NO₂) and Trifluoromethyl (-CF₃): Compounds with nitro groups () exhibit stronger electron withdrawal than trifluoroethoxy, increasing reactivity in substitution reactions. Trifluoromethyl groups () provide steric bulk and moderate electron withdrawal .

Steric and Lipophilicity Considerations

  • The trifluoroethoxy group in the target compound offers moderate steric hindrance compared to bulkier substituents like trichloromethoxy (-OCCl₃, ) or tetrafluoroethoxy (-OCHF₂CF₂, ).
  • Fluorinated substituents generally increase lipophilicity (log P), enhancing membrane permeability. For example, the tetrafluoroethoxy analog () is more lipophilic than the target compound due to additional fluorine atoms .

Stability and Reactivity

  • Metabolic Stability : Fluorinated compounds (e.g., ) resist oxidative degradation better than chlorinated analogs () due to stronger C-F bonds .
  • Heavy Atom Effects : Iodine in and bromine in may facilitate applications in radiochemistry or photoluminescence .

Research Findings and Trends

Synthetic Routes : Gram-scale synthesis methods for fluorinated aromatics (e.g., ) often involve Ullmann coupling or nucleophilic aromatic substitution, leveraging the reactivity of electron-deficient rings .

Environmental Impact : Chlorinated compounds () raise concerns about persistence and toxicity, whereas fluorinated analogs are increasingly favored for greener chemistry .

Structure-Activity Relationships: Minor substituent changes (e.g., -OCH₂CF₃ vs. -OCF₃) significantly alter bioactivity, as seen in pesticide efficacy studies .

Biological Activity

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene, also known as para-chlorobenzotrifluoride, is a fluorinated aromatic compound that has gained attention for its potential biological activity. This compound is characterized by the presence of a chlorine atom and a trifluoroethoxy group attached to a benzene ring, which may influence its interactions with biological systems.

  • Chemical Formula : C9H8ClF3O
  • CAS Number : 45790965
  • Molecular Weight : 232.6 g/mol
  • Structure : The compound features a benzene ring substituted with a chlorine atom at the para position and a trifluoroethoxy group.

The biological activity of this compound is primarily mediated through its interactions with various biomolecules. The presence of the trifluoroethoxy group may enhance lipophilicity and alter binding affinities towards enzymes and receptors, potentially affecting numerous biochemical pathways.

Toxicological Studies

Recent studies have highlighted several toxicological effects associated with this compound:

  • Acute Toxicity : Inhalation exposure to high concentrations has been linked to liver hypertrophy and kidney damage in rodent models. Notably, the National Toxicology Program (NTP) reported significant liver and kidney effects at doses as low as 50 mg/kg body weight per day .
  • Sensitization Potential : Studies indicate that the compound exhibits weak sensitization potential, with stimulation indices (SI) suggesting mild immunological responses upon dermal exposure .
  • Reproductive Effects : High-dose inhalation studies have raised concerns regarding potential reproductive toxicity, necessitating further investigation into its effects on human health .

Environmental Impact

This compound has been detected in various environmental media, including wastewater and drinking water sources. Its presence in these matrices raises concerns about human exposure and ecological risks. The chemical has been identified as a contaminant of emerging concern (CEC), warranting additional studies to assess its environmental fate and transport .

Case Study 1: Contamination in Water Sources

A case study conducted by the Interstate Technology & Regulatory Council (ITRC) documented the detection of this compound in drinking water wells used by local communities. The study emphasized the need for comprehensive risk assessments due to its potential health effects and the observed contamination levels .

Case Study 2: Industrial Exposure

In an industrial setting, workers were found to be exposed to this chemical through inhalation and dermal contact during manufacturing processes. Health assessments indicated increased liver enzyme levels among exposed workers, highlighting the necessity for monitoring occupational exposure limits .

Summary of Toxicological Data

Study TypeFindingsReference
Acute InhalationLiver hypertrophy and nephropathy observed at doses ≥50 mg/kg/day
Dermal SensitizationWeak sensitization potential with SI values indicating mild immune response
Reproductive EffectsPotential adverse effects noted at high doses during inhalation studies
Environmental MonitoringDetected in wastewater and drinking water; implications for human health assessed

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-4-(2,2,2-trifluoroethoxy)benzene
Reactant of Route 2
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